molecular formula C20H20N2O3 B2733455 1-Benzyl-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione CAS No. 341967-28-0

1-Benzyl-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione

Cat. No.: B2733455
CAS No.: 341967-28-0
M. Wt: 336.391
InChI Key: QTGBYWMNBXGTRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Benzyl-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione” is a chemical compound with the molecular formula C20H20N2O3 . It is used for research purposes .


Molecular Structure Analysis

The molecular weight of “this compound” is 336.38 . The exact structure and other details are not available in the search results.

Scientific Research Applications

Synthesis and Activity Evaluation

Research has demonstrated the synthesis and evaluation of imidazolidinetrionylsaccharin derivatives, showcasing a methodology that involves several reaction steps, starting from 1-methyl-urea and oxalyl chloride. These synthesized compounds underwent biological testing, including plant response, insect primary screening, and fungicide primary screening, highlighting their potential in agricultural and pest control applications (Jung et al., 2003).

Antibacterial and Antifungal Activities

Another study focused on the synthesis of new imidazolidineiminothione and imidazolidin-2-one derivatives, evaluating their antibacterial and antifungal activities. The research found significant activities among the synthesized compounds, with particular compounds showing superior antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Ammar et al., 2016).

Radiosensitizing Agents

The potential of certain imidazolidine-2,4-dione derivatives as radiosensitizing agents has been investigated. Analogues incorporating various aromatic substituents were synthesized and evaluated against the HT-29 cell line for their radiosensitization activity, identifying three analogs with potent radiosensitizing properties. This indicates the compound's relevance in enhancing the efficacy of radiotherapy in cancer treatment (Reddy et al., 2010).

Enzyme Inhibition

A series of imidazolidine-2,4,5-triones substituted with benzothiazoles were synthesized and characterized for their inhibitory activity on acetylcholinesterase and butyrylcholinesterase enzymes. This study reveals that these compounds exhibit significantly higher inhibitory activity compared to standard drugs, suggesting their potential as therapeutic agents in diseases related to enzyme dysfunction, such as Alzheimer's disease (Pejchal et al., 2011).

Modulation of p53 Activity

Research into spirooxoindolepyrrolidine nucleus derivatives as modulators of p53 activity identified compounds with the ability to inhibit cell growth of various human tumor cells. These activities were attributed to the inhibition of p53-MDM2 interaction, indicating the compound's potential in cancer therapy by modulating p53 activity (Gomez-Monterrey et al., 2010).

Properties

IUPAC Name

1-benzyl-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-13-9-14(2)17(15(3)10-13)12-22-19(24)18(23)21(20(22)25)11-16-7-5-4-6-8-16/h4-10H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGBYWMNBXGTRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CN2C(=O)C(=O)N(C2=O)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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